
Diisopropyl carbonate
Vue d'ensemble
Description
Diisopropyl carbonate (CAS#: 6482-34-4) is a chemical compound with the molecular formula C7H14O3 . It is also known by other names such as dipropan-2-yl carbonate, Carbonic acid, bis (1-methylethyl) ester, and Carbonic acid diisopropyl ester . It is used in the synthesis of Huperizine A, a reversible alkaloid inhibitor of AChE which crosses the blood-brain barrier .
Molecular Structure Analysis
The molecular structure of Diisopropyl carbonate is represented by the canonical SMILES notation: CC©OC(=O)OC©C . The molecular weight of Diisopropyl carbonate is 146.18 g/mol .
Physical And Chemical Properties Analysis
Diisopropyl carbonate has a density of 0.9±0.1 g/cm3, a boiling point of 147.0±0.0 °C at 760 mmHg, and a vapour pressure of 4.5±0.2 mmHg at 25°C . It has a molar refractivity of 37.9±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 154.7±3.0 cm3 .
Applications De Recherche Scientifique
Electrolyte Solvent for Lithium Batteries
Diisopropyl carbonate is utilized as a co-solvent in electrolytes for lithium metal batteries. Its inclusion enhances the disorder within the electrolyte and induces a steric hindrance effect, which facilitates a rapid desolvation process. This results in improved performance of lithium batteries, especially at low temperatures .
Organic Synthesis Solvent
In the realm of organic chemistry, Diisopropyl carbonate serves as a solvent for various organic compounds. It plays a crucial role in facilitating the synthesis of substances like agrochemicals and polymers, owing to its ability to dissolve a wide range of organic materials .
Polymer Production
Diisopropyl carbonate finds applications in the production of polypropylene carbonate (PPC), a biodegradable plastic with potential uses in multiple fields. It is involved in the terpolymerization process, contributing to the creation of polymers with enhanced thermal and mechanical properties .
Pharmaceutical Industry
While specific applications of Diisopropyl carbonate in pharmaceuticals are not directly mentioned, carboxylic acid derivatives, which include carbonates, are known to modulate the physicochemical properties of drugs. They are used to improve solubility, stability, and bioavailability of active pharmaceutical ingredients .
Environmental Impact
Research on the environmental impact of Diisopropyl carbonate is limited. However, it’s crucial to assess the environmental risk of chemicals, including their occurrence in various environmental compartments and their toxic effects, to establish a risk quotient and ensure safe usage .
Safety and Handling in Research
Handling Diisopropyl carbonate requires safety measures to prevent exposure and contamination. Safety data sheets provide detailed instructions on first aid measures, firefighting measures, and accidental release measures, ensuring that researchers handle the compound safely and responsibly .
Safety and Hazards
Safety measures for handling Diisopropyl carbonate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Diisopropyl carbonate is a chemical compound that is primarily used in the synthesis of other compounds .
Mode of Action
Diisopropyl carbonate acts as a reagent in chemical reactions, participating in bond formation and cleavage . For instance, it has been used in the synthesis of oxime carbonates, where it facilitates the cleavage of O-H bonds and the formation of O-C bonds . It has also been used as an alkylation agent in alkaline conditions, resulting in the formation of sulfate byproducts .
Biochemical Pathways
The exact biochemical pathways affected by diisopropyl carbonate depend on the specific reactions it is involved in. In the synthesis of oxime carbonates, it participates in the transformation of oximes to the corresponding carbonate derivatives . In the context of O-sulfation, it acts as an alkylation agent, contributing to the formation of sulfate byproducts .
Result of Action
The molecular and cellular effects of diisopropyl carbonate’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of oxime carbonates, it facilitates the transformation of oximes to the corresponding carbonate derivatives . In lithium metal batteries, it has been shown to improve the disorder of electrolyte and exclude other solvents from the Li+ solvent sheath, thereby achieving a rapid desolvation process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diisopropyl carbonate. For instance, the presence of a copper catalyst has been shown to facilitate the reaction of diisopropyl carbonate with oximes . Additionally, the temperature and pH of the reaction environment can also impact the efficiency of reactions involving diisopropyl carbonate .
Propriétés
IUPAC Name |
dipropan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVESVJOFYWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871931 | |
| Record name | Dipropan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl carbonate | |
CAS RN |
6482-34-4 | |
| Record name | Dipropan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the activity of diisopropyl carbonate compare to other alkyl carbonates in transesterification reactions?
A1: Research indicates that diisopropyl carbonate exhibits moderate activity in transesterification reactions. [] A study comparing the reactivity of various dialkyl carbonates, including dimethyl carbonate, diethyl carbonate, dipropyl carbonate, diisopropyl carbonate, and dibutyl carbonate, found that diisopropyl carbonate showed similar activity to diethyl and dipropyl carbonates. [] Dimethyl and dibutyl carbonates exhibited higher activity compared to the other carbonates studied. []
Q2: What factors influence the activity of diisopropyl carbonate in reactions involving cerium oxide catalysts?
A2: The activity of diisopropyl carbonate in reactions catalyzed by cerium oxide can be influenced by the interaction of the carbonate with the catalyst surface. [] Studies employing 2-furonitrile as a dehydrant in the synthesis of diisopropyl carbonate over a cerium oxide catalyst revealed that the weaker interaction of 2-furonitrile with the catalyst surface, compared to other dehydrants like 2-cyanopyridine, allows for a larger reaction space for diisopropyl carbonate and other reactants, potentially leading to increased activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



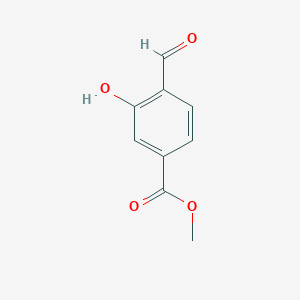


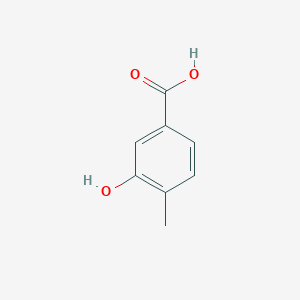


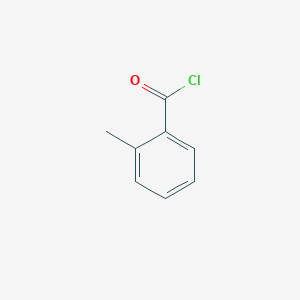

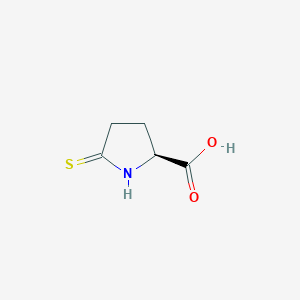
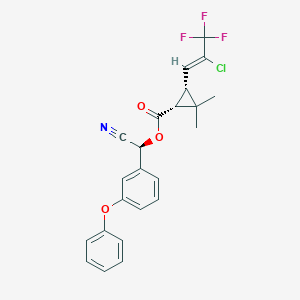

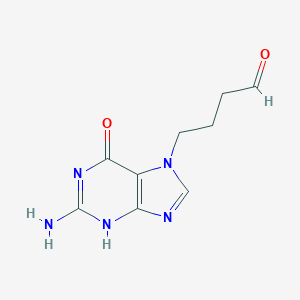
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
